Calcium acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Practically insol in acetone and benzene

Solubility in water: very good

Synonyms

Canonical SMILES

Phosphate Binder in Renal Disease:

- Hyperphosphatemia Management: One of the most established research applications of calcium acetate lies in managing hyperphosphatemia, a condition characterized by elevated levels of phosphate in the blood. This condition is commonly encountered in patients with chronic kidney disease (CKD) and end-stage renal disease (ESRD) due to impaired phosphate excretion by the kidneys. Studies have demonstrated that calcium acetate effectively binds dietary phosphate in the gastrointestinal tract, reducing its absorption and lowering serum phosphate levels . This research has led to the use of calcium acetate as a phosphate binder therapy for CKD and ESRD patients .

Potential Impact on Bone Health:

- Bone Mineral Density: Research is ongoing to explore the potential effects of calcium acetate on bone health, particularly bone mineral density (BMD). While calcium itself is crucial for bone formation, concerns exist regarding potential negative effects of high calcium intake on bone health. Studies have yielded mixed results, with some suggesting a potential benefit of calcium acetate on BMD, while others haven't observed significant effects . Further research is needed to definitively understand the role of calcium acetate in bone health.

Other Investigational Applications:

- Cancer Research: Preliminary research suggests that calcium acetate might possess anti-cancer properties. Studies have explored its potential effects on various cancer cell lines, with some evidence indicating its ability to inhibit cancer cell growth and proliferation . However, these findings are at an early stage, and further investigation is warranted to understand the potential therapeutic implications of calcium acetate in cancer treatment.

Food Science Applications:

Calcium acetate is a chemical compound that serves as a calcium salt of acetic acid, with the chemical formula or . It is commonly referred to as calcium ethanoate or acetate of lime. This compound appears as a colorless to white crystalline solid with a faint odor reminiscent of acetic acid. It is hygroscopic, meaning it readily absorbs moisture from the environment, and is typically found in its monohydrate form, .

Calcium acetate is soluble in water and alcohol but insoluble in organic solvents like acetone and benzene. Its melting point is approximately 160 °C, where it decomposes rather than boiling . The compound plays a significant role in various biological and industrial applications, particularly in regulating phosphate levels in patients with kidney disease .

Calcium acetate plays a crucial role in managing phosphate levels in patients with chronic kidney disease. In such individuals, elevated phosphate levels can lead to bone disorders and cardiovascular issues. Calcium acetate binds dietary phosphate, forming insoluble complexes that are excreted from the body, thereby helping to lower serum phosphate levels . Additionally, it serves as a source of calcium, which is essential for bone health and various physiological functions.

Calcium acetate can be synthesized through several methods:

- Reaction with Acetic Acid:

- By soaking calcium carbonate (from sources like eggshells or limestone) or calcium hydroxide in acetic acid (vinegar), calcium acetate is produced efficiently.

- Direct Neutralization:

- The neutralization of calcium hydroxide with acetic acid also yields calcium acetate:

Calcium acetate has diverse applications across various fields:

- Medical Use: Primarily used as a phosphate binder in patients with kidney disease to control hyperphosphatemia.

- Food Industry: Acts as a food additive (E263), stabilizer, and sequestrant, particularly in candy products.

- Tofu Production: Serves as a coagulant for soy milk, providing a more efficient alternative to traditional methods using calcium sulfate.

- Industrial Uses: Historically used as a precursor for acetone synthesis before the advent of more efficient methods like the cumene process .

Studies have shown that calcium acetate interacts effectively with dietary phosphates, reducing their absorption in the gastrointestinal tract. This interaction is critical for patients undergoing treatment for kidney-related conditions. Furthermore, its chelating properties allow it to bind other metal ions, making it useful in various biochemical applications .

Several compounds share similarities with calcium acetate due to their chemical structure or functional properties. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Sodium Acetate | Soluble in water; used as a buffer solution. | |

| Potassium Acetate | Similar uses as sodium acetate; also soluble. | |

| Magnesium Acetate | Used as a drying agent; less commonly found. | |

| Barium Acetate | Less soluble than calcium acetate; used in labs. |

Uniqueness of Calcium Acetate:

- Calcium acetate's unique property lies in its ability to effectively manage phosphate levels specifically in renal patients while also serving as a dietary source of calcium.

- Its hygroscopic nature makes it distinct among similar compounds, affecting its handling and storage requirements.

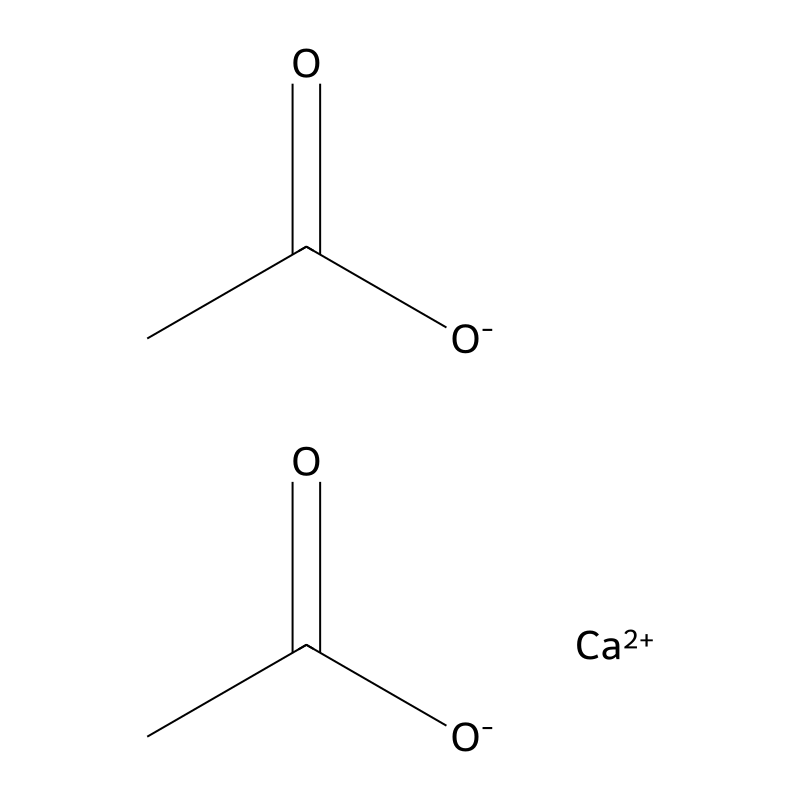

Calcium acetate is a calcium salt of acetic acid with the molecular formula C₄H₆CaO₄ or Ca(CH₃COO)₂, where one calcium cation (Ca²⁺) is coordinated with two acetate anions (CH₃COO⁻). Its extended formula reflects the ionic bonding between the calcium ion and the acetate groups, which are derived from the deprotonation of acetic acid. The compound exists primarily as a monohydrate (Ca(CH₃COO)₂·H₂O) due to its strong hygroscopicity, though anhydrous forms are also recognized.

Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 158.17 g/mol | |

| Density | 1.509 g/cm³ | |

| Melting point | 160°C (decomposes) | |

| Solubility in water | 34.7 g/100 mL (20°C) | |

| Hygroscopicity | High (anhydrous form) |

The crystal structure of calcium acetate exhibits polymorphism, with dehydration of the monohydrate yielding anhydrous α-Ca(CH₃COO)₂. This process involves reversible phase transitions between low-temperature (LT-α) and high-temperature (HT-α) forms, characterized by distinct coordination geometries of calcium ions.

Historical Development and Scientific Context

Calcium acetate has been synthesized since prehistoric times through the reaction of calcium carbonate or hydrated lime with vinegar. This method was later formalized in early chemical studies, where it served as a precursor to acetone production before the industrialization of the cumene process in the 20th century. Its historical significance extends to its use in culinary practices, such as coagulating soy milk to produce tofu, a process that replaced less efficient calcium sulfate-based methods.

Modern applications leverage its role as a phosphate binder in renal disease management, a use established through clinical research in the late 20th century.

Nomenclature and Systematic Classification

Calcium acetate is classified under multiple systematic and common names:

Nomenclature Overview

| Name Type | Name | Usage Context |

|---|---|---|

| IUPAC | Calcium diacetate | Scientific publications |

| Systematic | Calcium ethanoate | Organic chemistry |

| Common | Acetate of lime | Historical/industrial |

| Food Additive | E263 | European food regulations |

The compound is also referred to as lime acetate or calcium(II) acetate, reflecting its ionic composition.

Physicochemical Position Among Calcium Salts

Calcium acetate occupies a distinct position relative to other calcium salts due to its solubility, thermal stability, and coordination chemistry. Below is a comparative analysis of key properties:

Comparative Properties of Calcium Salts

| Salt | Calcium Content (mg/g) | Solubility in Water | Melting Point | Primary Application |

|---|---|---|---|---|

| Calcium acetate | 253 mg/g | High | 160°C | Phosphate binder, food additive |

| Calcium carbonate | 400 mg/g | Low | 825°C | Antacid, construction material |

| Calcium chloride | 270 mg/g | Very high | 772°C | De-icing agent, food brine |

| Calcium citrate | 211 mg/g | Low | 120°C | Dietary supplement |

| Calcium gluconate | 90 mg/g | Moderate | 150°C | Emergency calcium replenishment |

Calcium acetate’s solubility in water (34.7 g/100 mL at 20°C) places it between sparingly soluble salts like calcium carbonate and highly soluble salts like calcium chloride. Its thermal stability up to 160°C makes it suitable for applications requiring moderate heat resistance, unlike calcium carbonate, which decomposes at higher temperatures.

Molecular Formula and Structural Characteristics

Calcium acetate is a chemical compound with the molecular formula C₄H₆CaO₄, representing the calcium salt of acetic acid [1] [2] [3]. The compound consists of one calcium cation (Ca²⁺) coordinated to two acetate anions (CH₃COO⁻), forming the complete formula Ca(CH₃COO)₂ [2]. The molecular weight of anhydrous calcium acetate is 158.166 grams per mole, while the commonly encountered monohydrate form has a molecular weight of 176.181 grams per mole [1] [12].

The structural characteristics of calcium acetate reveal a complex crystalline architecture where calcium cations are coordinated by acetate-related oxygen atoms in various geometrical arrangements [4]. The anhydrous form exhibits polymorphism, with distinct low-temperature and high-temperature modifications that display fundamentally different structural motifs [4]. In both forms, edge-sharing polyhedra of calcium cations and acetate anions create channel-like structural arrangements that define the overall crystal architecture [4].

Table 1: Basic Molecular Properties of Calcium Acetate

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₆CaO₄ | [1] [2] [3] |

| Molecular Weight (anhydrous) | 158.166 g/mol | [1] [3] |

| Molecular Weight (monohydrate) | 176.181 g/mol | [12] |

| Density (anhydrous) | 1.509 g/cm³ | [1] |

| Density (monohydrate) | 1.54 g/cm³ | [12] |

| Crystal System (monohydrate) | Triclinic | [12] |

| Refractive Index | 1.55 | [1] [3] |

| Melting Point | 160°C | [1] [3] |

The compound exhibits hygroscopic behavior in its anhydrous form, readily absorbing moisture from the atmosphere [2]. This property explains why calcium acetate commonly occurs as the monohydrate under ambient conditions [2]. The crystalline structure demonstrates remarkable thermal behavior, with reversible phase transitions occurring between 150 and 170°C [4].

Crystallographic Parameters

The crystallographic parameters of calcium acetate vary significantly depending on the hydration state and temperature conditions. The low-temperature form of anhydrous α-calcium acetate (LT-α-Ca(CH₃COO)₂) crystallizes in a primitive triclinic unit cell with space group P1̄ [4]. The high-temperature form (HT-α-Ca(CH₃COO)₂) adopts a rhombohedral crystal system with space group R3 [4].

Table 2: Crystallographic Parameters for LT-α-Ca(CH₃COO)₂

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1̄ | [4] |

| a (Å) | 8.7168(3) | [4] |

| b (Å) | 12.6408(3) | [4] |

| c (Å) | 12.3084(3) | [4] |

| α (°) | 117.4363(17) | [4] |

| β (°) | 77.827(2) | [4] |

| γ (°) | 115.053(2) | [4] |

| Unit Cell Volume (ų) | 1090.23(6) | [4] |

| Z (formula units) | 6 | [4] |

Table 3: Crystallographic Parameters for HT-α-Ca(CH₃COO)₂

| Parameter | Value | Reference |

|---|---|---|

| Space Group | R3 | [4] |

| a (Å) | 21.1030(5) | [4] |

| c (Å) | 8.7965(2) | [4] |

| Unit Cell Volume (ų) | 3392.58(17) | [4] |

| Z (formula units) | 18 | [4] |

| Temperature (°C) | 300 | [4] |

The phase transition between the low-temperature and high-temperature forms involves a dramatic change in unit cell symmetry and volume [4]. The c-axis of the rhombohedral high-temperature cell corresponds closely to the a-axis of the triclinic low-temperature cell, indicating a specific crystallographic relationship between the two polymorphs [4]. This structural transformation is completely reversible and occurs as a first-order phase transition [4].

The monohydrate form of calcium acetate exhibits different crystallographic parameters, crystallizing in a triclinic system with lattice parameters of a = 6.75 Å, b = 11.076 Å, c = 11.782 Å, α = 116.49°, β = 92.4°, and γ = 97.31° [12]. The incorporation of water molecules into the crystal structure significantly alters the packing arrangement and intermolecular interactions [12].

Coordination Environment of Calcium Cation

The coordination environment of calcium cations in calcium acetate structures demonstrates remarkable complexity and variability depending on the specific polymorph and temperature conditions [4]. The calcium centers exhibit coordination numbers ranging from six to seven, with geometries that deviate significantly from ideal polyhedral arrangements [4].

Table 4: Coordination Environment of Calcium Cations

| Calcium Site | Coordination Number | Coordination Mode | Reference |

|---|---|---|---|

| Ca(1) in LT-α-Ca(CH₃COO)₂ | 7 | Mono- and bidentate acetate | [4] |

| Ca(2) in LT-α-Ca(CH₃COO)₂ | 6 (distorted octahedral) | Monodentate acetate only | [4] |

| Ca(3) in LT-α-Ca(CH₃COO)₂ | 7 | Mono- and bidentate acetate | [4] |

| Ca in HT-α-Ca(CH₃COO)₂ | 7 | One bidentate, others monodentate | [4] |

In the low-temperature form, three symmetrically independent calcium sites exist within the unit cell [4]. Two of these sites, designated Ca(1) and Ca(3), exhibit seven-fold coordination spheres where acetate anions coordinate through both monodentate and bidentate bonding modes [4]. The third calcium site, Ca(2), displays a distorted octahedral coordination geometry with acetate anions coordinating exclusively through monodentate interactions [4].

The high-temperature polymorph demonstrates greater symmetry, with all calcium sites becoming crystallographically equivalent due to the higher space group symmetry [4]. In this form, each calcium cation is coordinated by seven acetate-related oxygen atoms, with one acetate group adopting a bidentate coordination mode while the remaining acetate ligands coordinate in a monodentate fashion [4].

Mono- and Bidentate Acetate Coordination Modes

The acetate anions in calcium acetate structures exhibit remarkable flexibility in their coordination behavior, adopting both monodentate and bidentate bonding modes depending on the local structural environment [4] [14]. This coordination versatility is a fundamental characteristic that governs the overall crystal architecture and influences the physical properties of the compound [4].

In monodentate coordination, the acetate anion binds to the calcium cation through only one of its carboxylate oxygen atoms, leaving the second oxygen atom uncoordinated or weakly interacting with neighboring structural units [4]. This coordination mode typically results in longer calcium-oxygen distances and contributes to the formation of extended structural networks through bridging interactions [4].

Bidentate coordination involves both carboxylate oxygen atoms of the acetate anion simultaneously binding to the same calcium center [4]. This coordination mode creates chelate rings that stabilize the local coordination environment and typically results in shorter, more symmetric calcium-oxygen bond distances [4]. The bidentate coordination mode is particularly important during the phase transition, where changes from monodentate to bidentate coordination drive the structural transformation [4].

Infrared spectroscopic analysis provides clear evidence for the coexistence of both coordination modes within the crystal structures [4]. The splitting of carboxylate-related carbon-oxygen stretching modes, with a frequency difference (Δν) of 134 cm⁻¹, indicates that the majority of acetate anions exhibit bidentate and bridging coordination behavior [4]. However, additional asymmetric carbon-oxygen stretching modes at higher wavenumbers confirm the presence of monodentate coordination modes for some acetate groups [4].

Oxygen Coordination Sphere Analysis

The oxygen coordination sphere around calcium cations in calcium acetate structures reveals a complex arrangement of acetate-derived oxygen atoms at varying distances from the metal center [4] [13]. This coordination sphere analysis is crucial for understanding the bonding interactions and structural stability of the compound [4].

The calcium-oxygen distances in calcium acetate structures span a considerable range, reflecting the diverse coordination environments and bonding modes present [4] [13]. Short calcium-oxygen distances, typically ranging from 2.39 to 2.48 Å, represent strong coordination bonds characteristic of the primary coordination sphere [4] [13]. These distances are consistent with typical calcium-oxygen coordination bonds found in other calcium carboxylate compounds [25].

Medium-range calcium-oxygen distances, between 2.62 and 2.72 Å, correspond to the extended coordination sphere where acetate oxygen atoms participate in weaker coordination interactions [4] [13]. These interactions contribute to the overall coordination number and help stabilize the three-dimensional crystal structure [4].

Long-range calcium-oxygen distances, extending from 2.83 to 3.30 Å, represent weak coordination interactions that are on the borderline between coordination bonds and intermolecular interactions [4]. These distances are particularly important during phase transitions, as they can transform into stronger coordination bonds under specific thermal conditions [4].

Bond Distances and Molecular Geometry

The molecular geometry of calcium acetate is characterized by specific bond distances and angles that define the local coordination environment and overall crystal structure [4] [13]. These geometric parameters provide fundamental insights into the bonding interactions and structural stability of the compound [4].

Table 5: Bond Distances and Molecular Geometry

| Bond Type | Distance Range (Å) | Notes | Reference |

|---|---|---|---|

| Ca-O (short distances) | 2.39-2.48 | Typical Ca-O coordination bonds | [4] [13] |

| Ca-O (medium distances) | 2.62-2.72 | Extended coordination sphere | [4] [13] |

| Ca-O (long distances) | 2.83-3.30 | Weak coordination interactions | [4] |

| Ca-Ca (edge sharing) | 3.72-3.89 | Direct polyhedral connection | [4] |

| Ca-Ca (non-edge sharing) | 4.45-4.68 | Bridged by acetate anions | [4] |

| C-O (acetate) | 1.26-1.51 | Carboxylate C-O bonds | [13] |

| C-C (acetate) | 1.50-1.51 | Methyl-carboxyl connection | [13] |

| Ca-O (phase transition) | 3.30 → 2.90 | Monodentate to bidentate transition | [4] |

The calcium-calcium distances within the crystal structure reveal important information about the connectivity of coordination polyhedra [4]. Edge-sharing polyhedra exhibit relatively short calcium-calcium separations of 3.72 to 3.89 Å, indicating direct polyhedral connections that contribute to the formation of extended structural networks [4]. In contrast, non-edge-sharing polyhedra show longer calcium-calcium distances of 4.45 to 4.68 Å, where the metal centers are bridged by acetate anions rather than sharing polyhedral edges [4].

The acetate anion geometry demonstrates typical carboxylate bond distances, with carbon-oxygen bonds ranging from 1.26 to 1.51 Å [13]. These distances reflect the resonance structure of the carboxylate group and its coordination to the calcium center [13]. The carbon-carbon bond connecting the methyl group to the carboxylate moiety exhibits distances of 1.50 to 1.51 Å, consistent with typical alkyl-carboxyl linkages [13].

A particularly significant geometric feature involves the dynamic change in calcium-oxygen distances during phase transitions [4]. Specifically, one calcium-oxygen distance decreases from 3.30 Å to 2.90 Å during the transformation from the low-temperature to high-temperature polymorph [4]. This distance change corresponds to the conversion of a monodentate acetate coordination mode to a bidentate mode, demonstrating the dynamic nature of the coordination environment [4].

Intermolecular Forces and Crystal Packing

The crystal packing of calcium acetate is governed by a complex interplay of intermolecular forces that include coordination bonds, hydrogen bonding interactions, and van der Waals forces [4] [16]. These forces collectively determine the three-dimensional arrangement of molecules within the crystal lattice and influence the physical properties of the compound [4].

The primary structural motif in calcium acetate crystals consists of channel-like arrangements formed by edge-sharing polyhedra of calcium cations and acetate anions [4]. These channels run along specific crystallographic directions and create distinctive packing patterns that differ between the low-temperature and high-temperature polymorphs [4]. In the low-temperature form, the channels exhibit an elliptical cross-section and run along the a-direction, while the high-temperature form displays circular channels due to the higher symmetry [4].

The formation of these channel structures is facilitated by the bridging coordination behavior of acetate anions, which connect neighboring calcium polyhedra through both monodentate and bidentate coordination modes [4]. This bridging creates extended networks that stabilize the overall crystal architecture [4]. The twelve-membered rings formed by edge-sharing calcium carboxylate polyhedra are not completely closed in the low-temperature form, as some neighboring octahedra are bridged by acetate anions without direct edge-sharing [4].

Hydrogen bonding interactions play a significant role in the crystal packing, particularly in hydrated forms of calcium acetate [16]. These interactions involve both classical hydrogen bonds between water molecules and carboxylate oxygen atoms, as well as weaker carbon-hydrogen to oxygen interactions [16]. The strength and directionality of these hydrogen bonds influence the overall stability and thermal behavior of the crystal structure [16].

Van der Waals forces contribute to the close packing of organic components within the crystal structure, particularly involving the methyl groups of acetate anions [4]. These interactions help optimize the packing density and contribute to the overall lattice energy [4]. The methyl groups are positioned within the channel structures, where their van der Waals interactions with the channel walls help stabilize the three-dimensional arrangement [4].

The intermolecular forces in calcium acetate crystals exhibit remarkable temperature dependence, as evidenced by the dramatic thermal expansion behavior [4]. The low-temperature form demonstrates both positive and negative thermal expansion coefficients along different crystallographic directions, indicating that intermolecular forces respond differently to thermal energy depending on their spatial orientation [4]. This anisotropic thermal behavior reflects the directional nature of the intermolecular interactions and their varying strength along different crystallographic axes [4].

Calcium acetate exhibits remarkable polymorphic diversity, with multiple crystalline forms documented in the literature. The anhydrous form of calcium acetate demonstrates three distinct polymorphic modifications, designated as α-, β-, and γ-calcium acetate, each possessing unique structural characteristics and stability ranges [1] [2].

Low-Temperature α-Calcium Acetate (LT-α-Ca(CH₃COO)₂)

The low-temperature modification of α-calcium acetate represents the thermodynamically stable form at ambient conditions. This polymorph crystallizes in a primitive triclinic unit cell with space group P1̄, exhibiting lattice parameters of a = 8.7168(3) Å, b = 12.6408(3) Å, c = 12.3084(3) Å, with unit cell angles of α = 117.4363(17)°, β = 77.827(2)°, and γ = 115.053(2)° [1] [2]. The unit cell volume measures 1090.23(6) ų, accommodating six formula units per unit cell.

The crystal structure of LT-α-calcium acetate features three symmetrically independent calcium sites, each exhibiting distinct coordination environments. Two calcium sites, Ca(1) and Ca(3), display seven-fold coordination spheres with acetate anions coordinating through both monodentate and bidentate modes [1] [2]. The third calcium site, Ca(2), demonstrates a distorted octahedral coordination geometry with acetate anions coordinating exclusively in a monodentate fashion [1].

The structural architecture is characterized by edge-sharing polyhedra of calcium cations and acetate anions that assemble into channel-like motifs consisting of twelve edge-sharing calcium carboxylate polyhedra [1] [2]. These channels extend in the a-direction and exhibit an elliptical cross-sectional geometry, with the twelve-member rings not being completely closed due to the lower symmetry of the triclinic system [1].

| Property | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̄ |

| Unit Cell Volume | 1090.23(6) ų |

| Calcium Coordination | 6-7 (mixed) |

| Channel Geometry | Elliptical |

| Stability Range | Room temperature to 150-170°C |

High-Temperature α-Calcium Acetate (HT-α-Ca(CH₃COO)₂)

The high-temperature polymorph of α-calcium acetate emerges at elevated temperatures and represents a structurally transformed variant of the low-temperature form. This modification crystallizes in a centrosymmetric rhombohedral lattice with space group R3, characterized by lattice parameters of a = 21.1030(5) Å and c = 8.7965(2) Å [1] [2]. The unit cell volume expands significantly to 3392.58(17) ų, representing a tripling of the low-temperature form's volume, and accommodates eighteen formula units per unit cell.

A notable structural feature of HT-α-calcium acetate is the symmetrical equivalence of all calcium sites due to the higher space group symmetry [1] [2]. Each calcium cation is coordinated by seven acetate-related oxygen atoms, with one acetate group coordinating in a bidentate manner while all other acetates exhibit monodentate coordination [1]. This uniform coordination environment contrasts markedly with the mixed coordination observed in the low-temperature form.

The c-axis dimension (8.7965(2) Å) of the rhombohedral cell corresponds closely to the a-axis (8.7168(3) Å) of the triclinic form, indicating a crystallographic relationship between the two polymorphs [1] [2]. The channel structures in the high-temperature form adopt a circular cross-sectional geometry, representing a significant transformation from the elliptical channels characteristic of the low-temperature polymorph [1].

| Property | Value |

|---|---|

| Crystal System | Rhombohedral |

| Space Group | R3 |

| Unit Cell Volume | 3392.58(17) ų |

| Calcium Coordination | 7 (uniform) |

| Channel Geometry | Circular |

| Stability Range | 150-170°C to 300+°C |

Structural Relationships Between Polymorphs

The polymorphic transformation between LT-α and HT-α calcium acetate involves sophisticated structural reorganization while preserving fundamental architectural motifs. The transition occurs reversibly within the temperature range of 150-170°C and represents a first-order phase transformation [1] [2].

During the polymorphic transition, the coordination mode of bridging acetate anions undergoes a critical change from monodentate to bidentate coordination [1]. This modification enables an additional acetate-related oxygen atom to enter the coordination sphere of the Ca(2) site, effectively transforming the distorted octahedral geometry into a seven-fold coordination environment [1]. The incorporation of this additional ligand atom serves as the driving force for the observed negative thermal expansion along specific crystallographic directions [1].

The structural transformation involves the conversion of elliptical channels in the low-temperature form to circular channels in the high-temperature modification [1] [2]. This geometric alteration occurs through the expansion along the X₃-direction, which exhibits a thermal expansion coefficient of 218(8) × 10⁻⁶ K⁻¹ in LT-α-calcium acetate, decreasing to 72(1) × 10⁻⁶ K⁻¹ following the phase transition [1].

The edge-sharing polyhedra motif consisting of twelve-member rings is preserved throughout the transformation, maintaining the fundamental channel-like architecture while accommodating the changes in coordination geometry and symmetry [1] [2]. The overall structural flexibility demonstrates the adaptability of the calcium-acetate framework to temperature-induced modifications while retaining essential connectivity patterns.

Hydration States and Their Characteristics

Calcium acetate exhibits a complex hydration behavior, forming multiple hydrated phases with distinct water contents and structural characteristics. The compound demonstrates a progressive dehydration pathway, transitioning through various hydration states before reaching the anhydrous form [2] [3] [4].

Anhydrous Calcium Acetate

Anhydrous calcium acetate, with the molecular formula Ca(CH₃COO)₂, represents the dehydrated form obtained through controlled thermal treatment. This compound exhibits exceptional hygroscopic properties, readily absorbing moisture from the atmosphere [5]. The molecular weight of the anhydrous form is 158.17 g/mol, and it demonstrates thermal stability above 300°C [2].

The anhydrous form manifests three distinct polymorphic modifications (α, β, and γ), with the α-polymorph being the most extensively characterized [1] [2]. The formation of anhydrous calcium acetate occurs through complete dehydration of hydrated precursors at temperatures exceeding 300°C, typically achieved through controlled heating of calcium acetate monohydrate [1] [2].

The structural characteristics of anhydrous calcium acetate are dominated by calcium-acetate coordination networks that form robust three-dimensional frameworks. The compound's high hygroscopicity necessitates careful storage conditions to prevent rehydration, particularly in humid environments [5].

| Property | Value |

|---|---|

| Molecular Formula | Ca(CH₃COO)₂ |

| Molecular Weight | 158.17 g/mol |

| Water Content | 0% |

| Hygroscopicity | Very high |

| Thermal Stability | >300°C |

| Polymorphic Forms | α, β, γ |

Calcium Acetate Monohydrate (Ca(CH₃COO)₂·H₂O)

The monohydrate demonstrates moderate hygroscopic behavior and thermal stability up to approximately 160°C, at which point thermal decomposition initiates [7] [8]. Research has identified three distinct polymorphic modifications of the monohydrate, although only one form crystallizes readily from pure aqueous calcium acetate solutions [2].

Structural investigations reveal that calcium acetate monohydrate crystallizes with coordinated water molecules integrated into the calcium coordination sphere. The compound exhibits a triclinic crystal structure with specific hydrogen bonding patterns that stabilize the hydrated framework [9] [7].

The thermal decomposition of the monohydrate follows a multi-stage process, initially involving dehydration to form intermediate hydrates before progressing to the anhydrous form. The dehydration occurs in discrete steps, with approximately 75% of water molecules lost at 75°C and the remaining 25% released at temperatures around 120°C [3].

| Property | Value |

|---|---|

| Molecular Formula | Ca(CH₃COO)₂·H₂O |

| Molecular Weight | 176.18 g/mol |

| Water Content | 10.2% |

| Decomposition Temperature | 160°C |

| Polymorphic Forms | 3 known variants |

| Commercial Availability | Primary form |

Calcium Acetate Half-Hydrate (Ca(CH₃COO)₂·0.5H₂O)

Calcium acetate half-hydrate, also designated as calcium acetate hemihydrate, represents a remarkable intermediate hydration state with the molecular formula Ca(CH₃COO)₂·0.5H₂O [10] [11]. This compound exhibits a molecular weight of 167.17 g/mol, with water constituting approximately 5.4% of the total mass [10].

The hemihydrate demonstrates extraordinary structural complexity, crystallizing in a surprisingly large unit cell with a volume of 11,794.5(3) ų at ambient conditions [11]. Single crystal X-ray diffraction analysis has revealed that the structure is based on infinite supramolecular polymeric rods that exhibit chirality [12] [13]. Each rod possesses a minimum diameter of 1.75 nm and features four parallel hydrophobic domains separated by hydrophilic strips [12] [13].

The structural architecture of calcium acetate hemihydrate incorporates a collagen-like triple helix motif, wherein acetate ions bridge neighboring calcium cations to form spiral chains arranged in the characteristic triple helix configuration [11]. This biological analogy stems from the molecular relationship between acetic acid and glycine, the smallest amino acid fundamental to collagen structure [11].

The hydrophilic strips consist of acetate oxygen atoms and coordinated water molecules capable of forming hydrogen bonding interactions with symmetry-related strips on neighboring rods [12] [13]. This arrangement resembles a zipper-like configuration, providing structural stabilization through intermolecular hydrogen bonding networks [12].

The compound frequently occurs as efflorescence phases on calcareous heritage objects, including historic pottery, marble reliefs, and Mollusca shells [11] [14]. Its formation represents a natural crystallization process that can contribute to the deterioration of cultural heritage materials [14].

| Property | Value |

|---|---|

| Molecular Formula | Ca(CH₃COO)₂·0.5H₂O |

| Molecular Weight | 167.17 g/mol |

| Water Content | 5.4% |

| Unit Cell Volume | 11,794.5(3) ų |

| Structural Motif | Triple helix |

| Rod Diameter | 1.75 nm minimum |

| Occurrence | Heritage object efflorescence |

Phase Transition Mechanisms

The phase transitions in calcium acetate systems involve complex mechanisms that encompass dehydration processes, polymorphic transformations, and thermal decomposition pathways. These transitions occur within specific temperature ranges and involve distinct structural reorganization patterns [1] [2] [3] [4].

The dehydration sequence initiates with the loss of coordinated water molecules from calcium acetate monohydrate. The first dehydration step occurs at temperatures between 75-120°C, involving the removal of approximately 75% of the water content to form a quarter-hydrate intermediate [3]. This transition exhibits a mass loss of 7.6% and proceeds through the partial disruption of calcium-water coordination bonds while maintaining the overall structural framework [3].

The second dehydration stage occurs at temperatures ranging from 120-175°C, resulting in the complete removal of remaining water molecules to yield anhydrous calcium acetate [3]. This step involves a mass loss of 2.8% and requires the breaking of the most stable calcium-water coordination interactions [3]. The activation energy for this process reflects the strength of the remaining coordination bonds and the structural reorganization required for water elimination.

The polymorphic transformation between LT-α and HT-α calcium acetate represents a reversible first-order phase transition occurring within the temperature range of 150-170°C [1] [2]. This transformation involves no mass change but requires significant structural reorganization. The mechanism centers on the coordination mode alteration of bridging acetate anions from monodentate to bidentate coordination [1].

During the LT-α to HT-α transition, an additional acetate-related oxygen atom enters the coordination sphere of the Ca(2) site, transforming the six-fold coordination to seven-fold coordination [1]. This coordination change drives the conversion of elliptical channels to circular channels and increases the overall symmetry from triclinic to rhombohedral [1] [2].

The reverse transition from HT-α to LT-α occurs upon cooling within the same temperature range and involves the reversal of coordination changes [1]. The bidentate acetate coordination reverts to monodentate coordination, and the circular channels transform back to elliptical geometry [1]. This reversibility demonstrates the thermodynamic equilibrium between the two polymorphic forms.

At elevated temperatures (300-510°C), calcium acetate undergoes thermal decomposition through a deacetonation process [15] [4]. This reaction involves the conversion of anhydrous calcium acetate to calcium carbonate and acetone, with a characteristic mass loss of approximately 32% [4]. The decomposition follows the stoichiometric relationship: Ca(CH₃COO)₂ → CaCO₃ + CH₃COCH₃ [15].

The final decomposition stage occurs at temperatures between 635-800°C and involves the decarbonization of calcium carbonate to form calcium oxide [4] [16]. This step represents the complete thermal breakdown of the organic components and results in a mass loss of approximately 44% [4]. The overall decomposition pathway demonstrates the thermal stability hierarchy within the calcium acetate system and provides insights into the energetic requirements for structural transformation.

| Transition Type | Temperature Range (°C) | Mass Loss (%) | Primary Mechanism |

|---|---|---|---|

| Dehydration (First Stage) | 75-120 | 7.6 | Water coordination disruption |

| Dehydration (Complete) | 120-175 | 2.8 | Residual water elimination |

| Polymorphic LT-α → HT-α | 150-170 | 0 | Coordination mode change |

| Polymorphic HT-α → LT-α | 150-170 | 0 | Coordination mode reversal |

| Deacetonation | 300-510 | 32 | Organic decomposition |

| Decarbonization | 635-800 | 44 | Carbonate breakdown |

Physical Description

Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder

Very hygroscopic solid; Soluble in water; [Merck Index] White to brown solid; [ICSC] Colorless to white crystals with a mild acetic odor; Soluble in water; [MSDSonline]

WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Rod-shaped crystals

White, hydrogroscopic, crystalline solid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.5 g/cm³

Odor

Decomposition

160 °C

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 444 of 487 companies (only ~ 8.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

FDA Label

Therapeutic Uses

Calcium acetate is indicated in patients with end-stage renal failure to lower serum phosphate concentrations. It does not promote aluminum absorption. /Included in US product labeling/

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Calcium acetate when taken with meals, combines with dietary phosphate to form insoluble calcium phosphate which is excreted in the feces.

Associated Chemicals

Wikipedia

Hesperidin

Drug Warnings

Concurrent use /with digitalis glycosides/ is not recommended because calcium acetate may cause hypercalcemia, which could precipitate cardiac arrhythmias.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Viscosity controlling

Methods of Manufacturing

Action of pyroligneous acid on calcium hydroxide; the solution being filtered and evaporated to dryness yields gray acetate of lime. /Monohydrate/

Calcium acetate is produced by passing acetic acid vapor over heated lime

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing

Pharmaceutical and Medicine Manufacturing

Food, beverage, and tobacco product manufacturing

Agriculture, Forestry, Fishing and Hunting

Wholesale and Retail Trade

Acetic acid, calcium salt (2:1): ACTIVE

/EFFECTIVE LEVEL OF CALCIUM ACETATE AGAINST ROPE IS 0.4-1.0%./

FEMA NUMBER 2228